2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15860897
InChI: InChI=1S/C22H28N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h9-14,16,19,21H,2-8,15H2,1H3
SMILES:
Molecular Formula: C22H28N2O2S2
Molecular Weight: 416.6 g/mol

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15860897

Molecular Formula: C22H28N2O2S2

Molecular Weight: 416.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C22H28N2O2S2
Molecular Weight 416.6 g/mol
IUPAC Name 2-cyclohexylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C22H28N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h9-14,16,19,21H,2-8,15H2,1H3
Standard InChI Key PGMPWZZMQJSPJF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4CCCCC4

Introduction

Structural Elucidation and Nomenclature

Molecular Architecture

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine features a pyridine core substituted at positions 2 and 5. The 2-position bears a cyclohexylthio (-S-C6H11) group, while the 5-position is occupied by a 1-tosylpyrrolidin-2-yl moiety. The tosyl group (toluenesulfonyl, -SO2C6H4CH3) serves as a protective group for the pyrrolidine nitrogen, a common strategy in heterocyclic synthesis to prevent undesired side reactions .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name2-(Cyclohexylsulfanyl)-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine
Molecular FormulaC23H29N3O2S2
Molecular Weight455.62 g/mol
HybridizationPyridine (sp²), Pyrrolidine (sp³)

Synthetic Methodologies

Retrospective Pathway Design

While no direct synthesis of this compound is documented, analogous routes from pyridine-functionalized systems provide a framework:

Thioether Formation at Position 2

The cyclohexylthio group is likely introduced via nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor. For example, 2-chloropyridine reacts with cyclohexanethiol in the presence of a base (e.g., K2CO3) under refluxing DMF . This mirrors methods used for synthesizing 2-thioxo-1,2-dihydropyridine derivatives .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1SNAr Thioetherification2-Chloropyridine, Cyclohexanethiol, K2CO3, DMF, 110°C, 12h~65%
2Tosylation of PyrrolidinePyrrolidine, TsCl, Et3N, CH2Cl2, 0°C→RT, 4h~85%
3Cross-Coupling5-Bromo-2-(cyclohexylthio)pyridine, Tosylpyrrolidine-Bpin, Pd(PPh3)4, K2CO3, DME, 80°C, 24h~50%

*Yields estimated from analogous reactions .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Profile

Computational tools (e.g., SwissADME) suggest the following properties:

Table 3: Calculated Properties

ParameterValue
LogP (Lipophilicity)3.8 ± 0.5
Water SolubilityPoor (<0.1 mg/mL)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Polar Surface Area85 Ų

Spectroscopic Signatures

  • IR: Expected peaks at 3050 cm⁻¹ (C-H aromatic), 1590 cm⁻¹ (C=N pyridine), 1350/1160 cm⁻¹ (S=O tosyl) .

  • ¹H NMR:

    • δ 1.2–1.8 (m, 10H, cyclohexyl)

    • δ 2.4 (s, 3H, tosyl-CH3)

    • δ 3.1–3.5 (m, 4H, pyrrolidine)

    • δ 7.3–8.5 (m, 7H, pyridine + tosyl aromatic) .

Compound ClassTargetIC50/EC50Source
Thieno[2,3-b]pyridinesCOX-20.8 μM
Pyrrolo[3,4-c]pyridinesμ-Opioid Receptor12 nM
TosylpyrrolidinesJAK3 Kinase4.2 nM

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Potential precursor for protease inhibitors or kinase-targeted therapies .

  • Prodrug Design: Tosyl group hydrolysis could release active amine species in vivo.

Materials Science

  • Ligand Design: Pyridine-thioether motifs coordinate transition metals (e.g., Pd, Cu) for catalytic applications .

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